

Toxicology Profile of (-)-Haloxyfop in Non-Target Organisms: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(-)-Haloxyfop, the herbicidally active R-enantiomer of haloxyfop, is a selective post-emergence herbicide widely used for the control of grass weeds in broad-leaf crops. Its mechanism of action involves the inhibition of acetyl-CoA carboxylase (ACCase), an enzyme crucial for fatty acid biosynthesis in susceptible plants. While effective in its agricultural application, a thorough understanding of its toxicological profile in non-target organisms is essential for a comprehensive environmental risk assessment. This technical guide provides an in-depth overview of the toxicology of (-)-haloxyfop and its related forms (haloxyfop-methyl, haloxyfop-ethoxyethyl) in various non-target species, including mammals, birds, fish, aquatic invertebrates, and other terrestrial and aquatic life. The information is presented through summarized data tables, detailed experimental protocols based on international guidelines, and visualizations of key pathways and workflows to facilitate a clear and comprehensive understanding for researchers and professionals in the field.

Introduction

Haloxyfop is a member of the aryloxyphenoxypropionate class of herbicides. It is commonly marketed as its methyl or ethoxyethyl esters, which are rapidly hydrolyzed to the active acid form in plants and the environment. The herbicidal activity is almost exclusively due to the Renantiomer, also known as **(-)-haloxyfop** or haloxyfop-P. This guide focuses on the

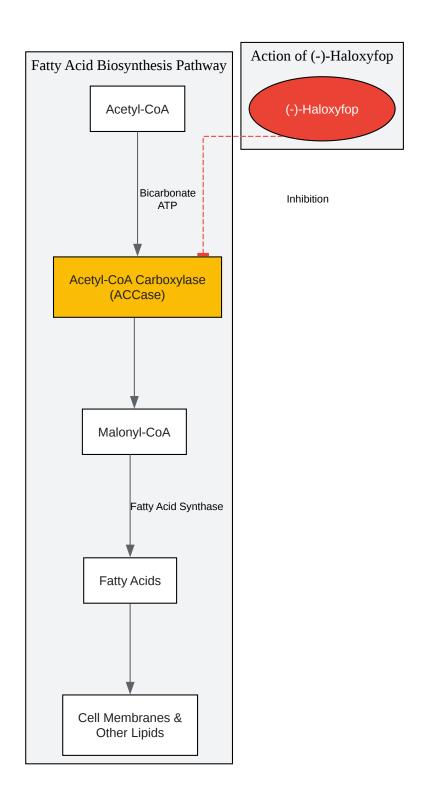


toxicological effects of these various forms of haloxyfop on organisms not targeted by its herbicidal action.

Mechanism of Action in Non-Target Organisms

The primary mode of action of haloxyfop in target plants is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase).[1] This enzyme catalyzes the first committed step in fatty acid biosynthesis. While this is the established mechanism in plants, the potential for interaction with ACCase and other biological pathways in non-target organisms is a key area of toxicological investigation. In non-target animals, the toxic effects observed are generally not due to the inhibition of ACCase, as the structure of the enzyme in animals is different from that in susceptible plants. The toxicological effects in animals are typically observed at much higher doses and are related to general organ toxicity.





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Figure 1: Mechanism of Action of (-)-Haloxyfop on Acetyl-CoA Carboxylase.



Toxicology Profile in Non-Target Organisms

The toxicological effects of haloxyfop have been evaluated in a range of non-target organisms. The following sections summarize the key findings.

Mammals

Studies on various mammalian species, including rats, mice, rabbits, and dogs, have been conducted to determine the acute, sub-chronic, and chronic toxicity of haloxyfop and its esters.

Table 1: Acute Toxicity of Haloxyfop in Mammals

Test Substance	Species	Route	LD50	Reference
Haloxyfop-methyl	Rat	Oral	393 mg/kg bw	[2]
Haloxyfop- ethoxyethyl	Rat	Oral	518-531 mg/kg bw	[2]
Haloxyfop-methyl	Rabbit	Dermal	>5,000 mg/kg bw	[2]
Haloxyfop- ethoxyethyl	Rat	Dermal	>2,000 mg/kg bw	[2]

Table 2: Short-term and Long-term Toxicity of Haloxyfop in Mammals



Species	Duration	Effect	NOAEL	Reference
Mouse	2 years	Liver tumors	0.03 mg/kg bw/day	[3]
Rat	2 years	No carcinogenic effects	0.1 mg/kg bw/day	[2]
Dog	1 year	Decreased serum cholesterol, decreased thyroid weight	5 mg/kg/day	[2]
Rat	4 weeks	Liver effects (hepatocellular swelling)	0.1 mg/kg bw/day	[4]

Reproductive and Developmental Toxicity:

- In rats, oral doses of 10 and 50 mg/kg/day of haloxyfop-ethoxyethyl during pregnancy resulted in a reduced number of live offspring and vaginal bleeding in the mothers.[2]
- Developmental abnormalities in the urogenital system and fetal death were observed in rats at a dose of 50 mg/kg/day of haloxyfop-ethoxyethyl.[2]
- Delayed bone formation was noted in the offspring of rats given 7.5 mg/kg/day of haloxyfopmethyl during pregnancy.[2]

Genotoxicity and Carcinogenicity:

- Haloxyfop is not considered to be genotoxic based on a range of in vitro and in vivo tests.
- Long-term studies in rats did not show any evidence of carcinogenicity.[2] However, a 2-year study in mice indicated an increased incidence of liver tumors at doses of 0.065 and 0.6 mg/kg bw/day.[3]

Birds



Haloxyfop and its esters have been found to be practically non-toxic to birds in acute and dietary studies.

Table 3: Toxicity of Haloxyfop in Birds

Test Substance	Species	Endpoint	Value	Reference
Haloxyfop- methyl/ethoxyeth yl	Mallard duck	Acute Oral LD50	>2,150 mg/kg bw	[2]
Haloxyfop- methyl/ethoxyeth yl	Bobwhite quail	8-day Dietary LC50	>5,620 mg/kg diet	[2]

Aquatic Organisms

The toxicity of haloxyfop to aquatic organisms varies depending on the specific form of the chemical and the species.

Table 4: Toxicity of Haloxyfop to Aquatic Organisms

Test Substance	Species	Endpoint (Duration)	Value	Reference
Haloxyfop-methyl	Fish (general)	LC50	96 to >1000 mg/L	[2]
Haloxyfop- ethoxyethyl	Fathead minnow	LC50 (96-hour)	0.54 mg/L	[2]
Haloxyfop- ethoxyethyl	Bluegill sunfish	LC50 (96-hour)	0.28 mg/L	[2]
Haloxyfop- ethoxyethyl	Rainbow trout	LC50 (96-hour)	1.8 mg/L	[2]
Haloxyfop- ethoxyethyl	Daphnia magna	LC50 (48-hour)	4.64 mg/L	[2]



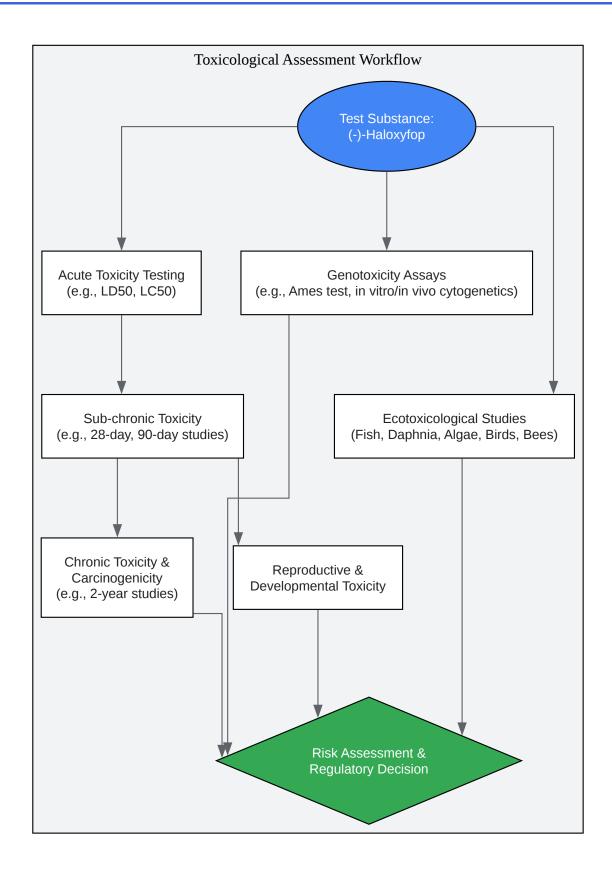
Other Non-Target Organisms

- Bees: Haloxyfop is considered not toxic to bees. The 48-hour contact and oral LD50 is greater than 100 micrograms per bee.[2]
- Soil Organisms: Haloxyfop-ethoxyethyl is rapidly converted to haloxyfop in the soil. The half-life of haloxyfop in soil ranges from 55 to 100 days, depending on soil type.[2]

Experimental Protocols

The toxicological data presented in this guide are based on studies conducted following internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). While the specific details of the original proprietary studies are not always publicly available, the following sections describe the general methodologies for the key toxicological assessments.





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Figure 2: Generalized Experimental Workflow for Toxicological Assessment.



Acute Oral Toxicity (LD50) in Rats (based on OECD Guideline 423)

- Principle: The acute toxic class method is a stepwise procedure with the use of 3 animals of a single sex per step. Depending on the mortality and/or moribund status of the animals, on average 2-4 steps may be necessary to allow a judgement on the acute toxicity of the test substance.
- Test Animals: Healthy, young adult rats of a standard laboratory strain are used. Animals are fasted prior to dosing.
- Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.
- Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
- Endpoint: The LD50 (median lethal dose) is determined, which is the statistically estimated dose that is expected to be lethal to 50% of the test animals.

Two-Generation Reproductive Toxicity Study in Rats (based on OECD Guideline 416)

- Principle: The test substance is administered to parental (P) generation animals for a specified period before mating, during mating, gestation, and lactation. The F1 generation is then selected and administered the test substance through maturity, mating, gestation, and lactation to produce the F2 generation.
- Test Animals: Young, sexually mature rats are used.
- Dose Administration: The test substance is typically administered in the diet or by gavage.
- Endpoints: Effects on male and female reproductive performance, including gonadal function, estrous cycles, mating behavior, conception, parturition, lactation, and pup viability and growth are evaluated. Gross necropsy and histopathology of reproductive organs are performed. The No-Observed-Adverse-Effect-Level (NOAEL) for parental and offspring toxicity is determined.



Long-Term Carcinogenicity Study in Mice (based on OECD Guideline 451)

- Principle: The test substance is administered daily in graduated doses to several groups of experimental animals for the majority of their lifespan.
- Test Animals: Typically, mice of a commonly used laboratory strain are used, starting from weaning and continuing for up to 24 months.
- Dose Administration: The test substance is usually administered in the diet.
- Observations: Animals are observed for signs of toxicity and the development of tumors.
 Body weight and food consumption are recorded. At the end of the study, all animals are subjected to a full necropsy and histopathological examination of all organs and tissues.
- Endpoint: The primary endpoint is the incidence of tumors in treated groups compared to a control group. A NOAEL for non-carcinogenic chronic toxicity is also determined.

Fish Acute Toxicity Test (LC50) (based on OECD Guideline 203)

- Principle: Fish are exposed to the test substance added to water at a range of concentrations for a 96-hour period.
- Test Species: Commonly used species include Rainbow Trout (Oncorhynchus mykiss),
 Bluegill Sunfish (Lepomis macrochirus), and Fathead Minnow (Pimephales promelas).
- Test Conditions: The test is conducted under controlled conditions of temperature, light, and dissolved oxygen.
- Observations: Mortality and any abnormal behavioral or physical signs are recorded at 24, 48, 72, and 96 hours.
- Endpoint: The LC50 (median lethal concentration) at 96 hours is calculated, which is the concentration of the test substance that is lethal to 50% of the test fish.



Avian Dietary Toxicity Test (LC50) (based on OECD Guideline 205)

- Principle: Young birds are fed a diet containing the test substance at various concentrations for a 5-day period, followed by a 3-day observation period on a normal diet.
- Test Species: Bobwhite quail (Colinus virginianus) or Mallard duck (Anas platyrhynchos) are typically used.
- Observations: Mortality, signs of toxicity, body weight, and food consumption are recorded daily.
- Endpoint: The LC50 is determined, which is the dietary concentration that is lethal to 50% of the test birds over the 8-day period.

Conclusion

The available data indicate that **(-)-haloxyfop** and its esters present a varied toxicological profile to non-target organisms. In mammals, it is moderately toxic on an acute oral basis, and long-term exposure in mice has been associated with liver tumors, although it was not found to be carcinogenic in rats. Reproductive and developmental effects in mammals are observed at relatively high dose levels. For birds, haloxyfop is considered practically non-toxic. In aquatic ecosystems, the ethoxyethyl ester of haloxyfop is moderately to highly toxic to fish and aquatic invertebrates, while the methyl ester is practically non-toxic to fish. Haloxyfop is not considered to be toxic to bees.

This in-depth technical guide provides a comprehensive summary of the current toxicological knowledge on **(-)-haloxyfop**. The data tables, pathway diagrams, and generalized experimental protocols offer a valuable resource for researchers, scientists, and drug development professionals involved in the assessment of environmental contaminants and the development of safer chemical alternatives. It is important to note that while this guide provides a thorough overview, the specific details of the original toxicological studies may not be fully accessible in the public domain. The provided protocols are based on standard international guidelines and represent the likely methodologies employed.



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